molecular formula C23H29NO5S B2994519 N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide CAS No. 2034550-13-3

N-((4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Cat. No.: B2994519
CAS No.: 2034550-13-3
M. Wt: 431.55
InChI Key: AZJIPEOJBQKOPY-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some potential properties of this compound could include its solubility in various solvents, its melting and boiling points, and its reactivity with various reagents .

Scientific Research Applications

Synthesis and Chemical Properties

  • This compound and its derivatives are involved in the synthesis of p-aminobenzoic acid diamides. These processes demonstrate the compound's utility in generating diamides through reactions with chlorides of N-substituted p-aminobenzoic acids, highlighting its role in the synthesis of bioactive molecules (A. A. Agekyan & G. G. Mkryan, 2015).

Bioactivity and Medicinal Applications

  • Research into closely related structures has led to the discovery of compounds with significant antiviral, anticancer, and anti-inflammatory properties. For instance, derivatives have been evaluated for their cytotoxicity and antiviral activity against a range of RNA and DNA viruses, demonstrating the potential medicinal applications of these compounds (N. Desideri et al., 2019).

Role in Inflammation and Analgesic Research

  • The structural analogs of this compound have been explored for their roles in inhibiting cyclooxygenase and 5-lipoxygenase activities, showing potential as dual-action anti-inflammatory agents. Such studies underscore the compound's relevance in developing new therapeutics for inflammation and pain management (E. Knight et al., 1996).

Properties

IUPAC Name

N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-3-(4-methylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29NO5S/c1-28-21-6-4-3-5-20(21)23(13-15-29-16-14-23)17-24-22(25)12-9-18-7-10-19(11-8-18)30(2,26)27/h3-8,10-11H,9,12-17H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZJIPEOJBQKOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CCOCC2)CNC(=O)CCC3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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